7-[(2-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile
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Overview
Description
7-[(2-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzodioxine ring system, which is fused with a chlorophenyl group and a carbonitrile group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile typically involves multiple steps, starting with the preparation of the benzodioxine ring system. One common method involves the condensation of catechol with chloroacetaldehyde under acidic conditions to form the benzodioxine ring. This intermediate is then subjected to further reactions to introduce the chlorophenyl and carbonitrile groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
7-[(2-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-[(2-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-[(2-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Carbonyl cyanide m-chlorophenyl hydrazone: Known for its role as a chemical inhibitor of oxidative phosphorylation.
Indole derivatives: These compounds share some structural similarities and have diverse biological activities.
Uniqueness
7-[(2-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H10ClNO3 |
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Molecular Weight |
299.71 g/mol |
IUPAC Name |
6-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxine-7-carbonitrile |
InChI |
InChI=1S/C16H10ClNO3/c17-13-4-2-1-3-11(13)16(19)12-8-15-14(7-10(12)9-18)20-5-6-21-15/h1-4,7-8H,5-6H2 |
InChI Key |
FFHXRHIUAGJUJW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)C(=O)C3=CC=CC=C3Cl)C#N |
Origin of Product |
United States |
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